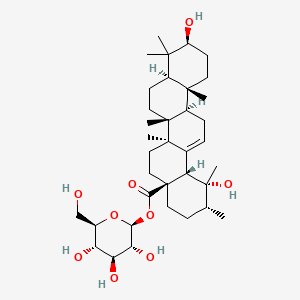

Acide pomolique 28-O-β-D-glucopyranosyl ester

Vue d'ensemble

Description

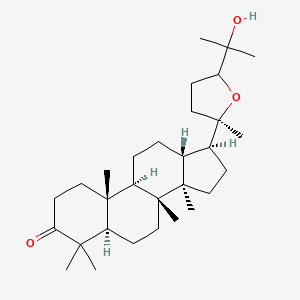

Pomolic acid 28-O-beta-D-glucopyranosyl ester is a natural triterpenoid found in the root of Sanguisorba officinalis . It is available for purchase in various quantities .

Molecular Structure Analysis

The molecular formula of Pomolic acid 28-O-beta-D-glucopyranosyl ester is C36H58O9 . Its molecular weight is 634.9 g/mol . The compound is a type of triterpenoid .Chemical Reactions Analysis

Pomolic acid and its glucopyranose ester have been shown to promote apoptosis through autophagy in HT-29 colon cancer cells .Physical And Chemical Properties Analysis

Pomolic acid 28-O-beta-D-glucopyranosyl ester is a white powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Applications De Recherche Scientifique

Recherche sur le cancer : Induction de l'apoptose dans les cellules cancéreuses du côlon

L'acide pomolique et son ester glucopyranose ont montré qu'ils promouvaient l'apoptose par l'autophagie dans les cellules cancéreuses du côlon HT-29. Cela suggère des stratégies thérapeutiques potentielles pour le traitement du cancer colorectal .

Activité enzymatique : Hydrolyse des saponines de type oléanane

Une activité enzymatique spécifique a été identifiée pour hydrolyser la liaison 28-O-β-d-glucopyranosyl ester des saponines de type oléanane, ce qui pourrait avoir des implications dans diverses applications biochimiques .

Inhibition de l'activateur du plasminogène de l'urokinase

Ce composé agit comme un inhibiteur de l'activateur du plasminogène de l'urokinase, ce qui pourrait être important dans le développement de traitements pour les maladies où cette voie est impliquée .

Médecine traditionnelle : Extrait de racine de Sanguisorba officinalis

Le composé est un triterpénoïde naturel présent dans la racine de Sanguisorba officinalis, ce qui indique son utilisation en médecine traditionnelle et son potentiel pour des études pharmacologiques .

Mécanisme D'action

Target of Action

The primary target of Pomolic acid 28-O-beta-D-glucopyranosyl ester, also known as Pomolic Acid Beta-D-Glucopyranosyl Ester, is the urokinase plasminogen activator (uPA) . The uPA is a serine protease that plays a crucial role in cell migration and tissue remodeling by converting plasminogen to plasmin .

Mode of Action

Pomolic Acid Beta-D-Glucopyranosyl Ester acts as an inhibitor of uPA . It binds to the uPA and prevents it from activating plasminogen, thereby inhibiting the conversion of plasminogen to plasmin . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 37.82 μM .

Biochemical Pathways

By inhibiting uPA, Pomolic Acid Beta-D-Glucopyranosyl Ester affects the plasminogen activation pathway . This pathway is involved in various physiological and pathological processes, including fibrinolysis, cell migration, tissue remodeling, and cancer metastasis . The inhibition of uPA can lead to the suppression of these processes .

Result of Action

Pomolic Acid Beta-D-Glucopyranosyl Ester has been shown to promote apoptosis through autophagy in HT-29 colon cancer cells . Apoptosis is a form of programmed cell death, while autophagy is a cellular process that degrades unnecessary or dysfunctional components. By promoting these processes, the compound can inhibit the growth of cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-19-10-15-36(30(42)45-29-27(41)26(40)25(39)21(18-37)44-29)17-16-33(5)20(28(36)35(19,7)43)8-9-23-32(4)13-12-24(38)31(2,3)22(32)11-14-34(23,33)6/h8,19,21-29,37-41,43H,9-18H2,1-7H3/t19-,21-,22+,23-,24+,25-,26+,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIMLWHUVCZACL-HPUCWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291398 | |

| Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83725-24-0 | |

| Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83725-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of Pomolic acid 28-O-beta-D-glucopyranosyl ester in the context of the research on Ilex species?

A1: While the specific compound "Pomolic acid 28-O-beta-D-glucopyranosyl ester" is not explicitly mentioned in the provided abstracts, a closely related compound, 3beta-O-[beta-D-glucopyranosyl-(1-->3)-[2-O-acetyl-(1-->2]]-alpha-L-arabinopyranosyl pomolic acid 28-O-beta-D-glucopyranosyl ester, referred to as affinoside 1, was isolated from Ilex affinis []. This finding, along with the isolation of other triterpenoid glycosides, contributes to the understanding of the chemical diversity within the Ilex genus. This is particularly relevant for distinguishing Ilex paraguariensis ("erva mate") from its adulterant species [].

Q2: Does the research mention any biological activity associated with Pomolic acid 28-O-beta-D-glucopyranosyl ester or its derivatives?

A2: The research specifically mentions investigating the in vitro antitrypanosomal activity of some Ilex triterpenoids []. Although it doesn't specify if Pomolic acid 28-O-beta-D-glucopyranosyl ester or affinoside 1 were included in these assays, the study highlights the potential of these compounds as lead structures for developing new treatments against trypanosomiasis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)